molecular formula C12H8F3NO2 B6368487 2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1111111-10-4

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6368487
CAS RN: 1111111-10-4
M. Wt: 255.19 g/mol
InChI Key: LGFCFPFISQPLOT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine (2-H6-3-TFMP) is an interesting and useful compound that has been studied extensively in the scientific community. It has a variety of applications and is used in a range of laboratory experiments. In

Scientific Research Applications

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkanes and fluoroalkenes. Additionally, it is used as a catalyst in organic reactions, such as the Heck reaction.

Mechanism of Action

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to act as a catalyst in various organic reactions. It can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% are not well understood. However, it has been shown to have some effects on the body. For example, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in the laboratory. However, there are some limitations to its use. For example, it is not soluble in water, so it must be used in organic solvents. Additionally, it is not very reactive, so it may not be suitable for some reactions.

Future Directions

There are several potential future directions for 2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95%. One potential direction is to explore its use as a catalyst in other organic reactions. Additionally, its biochemical and physiological effects could be further studied in order to better understand its potential applications in medicine and other fields. Finally, it could be used as a model compound to explore the synthesis of other fluorinated compounds.

Synthesis Methods

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine, 95% can be synthesized by the reaction of 2-hydroxy-6-trifluoromethoxyphenylpyridine with a strong base, such as sodium hydroxide. The reaction is carried out under anhydrous conditions in a solvent such as dichloromethane. The reaction is usually complete within 30 minutes. The product is then isolated and purified by column chromatography.

properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFCFPFISQPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683142
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(3-trifluoromethoxyphenyl)pyridine

CAS RN

1111111-10-4
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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